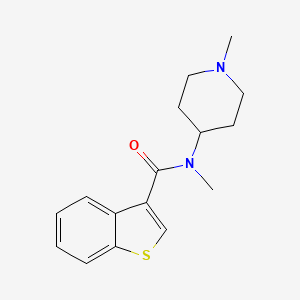
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide, also known as GSK-3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3 has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.
Mecanismo De Acción
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibits N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide depend on the specific disease or condition being studied. Some of the key effects observed in preclinical studies are:
1. Cancer: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in preclinical models of various cancers.
2. Diabetes: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.
3. Alzheimer's disease: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Some of the advantages and limitations of using N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide in lab experiments are:
Advantages:
1. Potent and selective inhibitor of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide.
2. Well-characterized in preclinical studies.
3. Can be used in a wide range of disease models.
Limitations:
1. Limited clinical data.
2. Limited information on pharmacokinetics and pharmacodynamics.
3. Limited information on potential drug interactions.
Direcciones Futuras
Some of the future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide are:
1. Clinical trials in various diseases, including cancer, diabetes, and Alzheimer's disease.
2. Development of more potent and selective N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibitors.
3. Investigation of potential drug interactions and toxicity.
4. Investigation of the role of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide in other diseases and conditions.
Conclusion:
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a potent and selective inhibitor of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide that has therapeutic potential in a wide range of diseases. It has been extensively studied in preclinical models of cancer, diabetes, and Alzheimer's disease. While there is limited clinical data, N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a promising compound for further research and development.
Métodos De Síntesis
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a multi-step process that involves the coupling of a benzothiophene derivative with a piperidine derivative followed by N-methylation. The detailed synthesis method can be found in the literature.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. Some of the key scientific research applications of this compound are:
1. Cancer: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibition has been shown to have anti-cancer effects by inhibiting cell proliferation, inducing apoptosis, and reducing tumor growth. N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been studied in preclinical models of various cancers, including breast, prostate, and colon cancer.
2. Diabetes: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibition has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been studied in preclinical models of type 2 diabetes.
3. Alzheimer's disease: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibition has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease. N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been studied in preclinical models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-17-9-7-12(8-10-17)18(2)16(19)14-11-20-15-6-4-3-5-13(14)15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQKTIYXISRSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

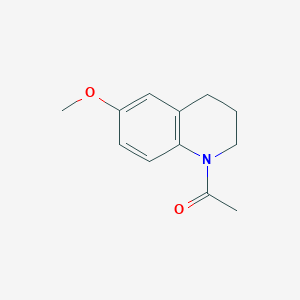

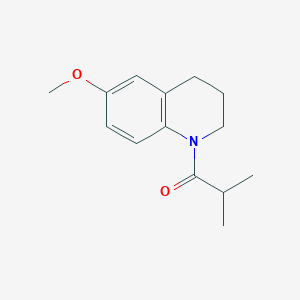
![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)
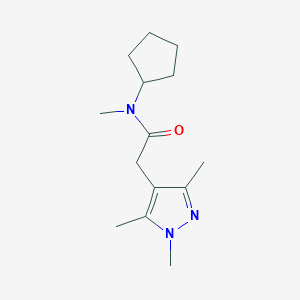


![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
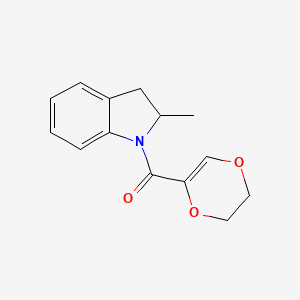
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)

